molecular formula C16H21N5OS B6969419 N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide

Cat. No.: B6969419
M. Wt: 331.4 g/mol
InChI Key: IBWMWROMPPAIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety and a thiophene group

Properties

IUPAC Name

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-12(13-5-10-23-11-13)20-6-8-21(9-7-20)15-4-3-14(18-19-15)16(22)17-2/h3-5,10-12H,6-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWMWROMPPAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)C3=NN=C(C=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Attachment of the Thiophene Group: The thiophene group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene group.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-[4-(1-thiophen-2-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide
  • N-methyl-6-[4-(1-furan-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide
  • N-methyl-6-[4-(1-benzyl)piperazin-1-yl]pyridazine-3-carboxamide

Uniqueness

N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide is unique due to the specific positioning of the thiophene group, which can influence its electronic properties and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.